N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10-13(11(2)22(3)21-10)16(25)19-12-4-6-23(8-12)14-15-20-18-9-24(15)7-5-17-14/h5,7,9,12H,4,6,8H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITHSUUXILIRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. Inhibition of these targets can lead to the suppression of tumor growth and metastasis.
Mode of Action
The compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases. This binding inhibits the phosphorylation of these kinases, thereby blocking the signal transduction pathways that promote cell proliferation and angiogenesis.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins. For instance, some triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-Met and VEGFR-2 kinases, suggesting that N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide might also interact with these or similar enzymes.
Cellular Effects
It has been reported that some triazolo[4,3-a]pyrazine derivatives can inhibit the growth of various cancer cell lines. Therefore, it is possible that this compound might also have similar effects on cell function.
Molecular Mechanism
It has been suggested that this compound might bind to c-Met and VEGFR-2 proteins, inhibiting their activity. This could potentially lead to changes in gene expression and cellular signaling pathways.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula and properties:
| Property | Details |
|---|---|
| Chemical Formula | C15H20N6O |
| Molecular Weight | 288.36 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- Cell Proliferation Inhibition : A study demonstrated that derivatives of [1,2,4]triazolo compounds exhibited significant antiproliferative activities against various human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most potent derivative showed IC50 values of 9.47 μM for MGC-803 cells and 9.58 μM for HCT-116 cells .
- Mechanism of Action : The mechanism involves the inhibition of the ERK signaling pathway. The compound's derivatives were found to reduce the phosphorylation levels of key proteins involved in cell proliferation and survival such as ERK1/2 and AKT. Furthermore, these compounds induced apoptosis in cancer cells by modulating apoptosis-related proteins like Bax and Bcl-2 .
Other Pharmacological Activities
Beyond anticancer properties, compounds similar to this compound have shown:
- Antimicrobial Activity : Some triazole derivatives exhibit antibacterial and antifungal properties, making them candidates for further development in treating infections caused by resistant strains .
- Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit inflammatory pathways and cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
Case Study 1: Anticancer Evaluation
A series of [1,2,4]triazolo derivatives were synthesized and evaluated for their anticancer activity. The most active compound demonstrated a significant reduction in cell viability across multiple cancer cell lines with accompanying apoptosis induction confirmed through flow cytometry analysis.
Case Study 2: In Vivo Studies
In vivo studies using animal models have shown that certain derivatives can significantly reduce tumor growth when administered at specific dosages. These studies further support the potential therapeutic applications of these compounds in oncology.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrazine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing the triazolo[4,3-a]pyrazine moiety can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. A notable study demonstrated the synthesis of various triazolo derivatives and their evaluation against different cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Enzymes such as protein kinases play crucial roles in various biological processes including cell signaling and metabolism. The incorporation of the triazolo-pyrazine structure into small molecules has been shown to enhance their binding affinity to target enzymes, making them viable candidates for drug development aimed at treating diseases like diabetes and cardiovascular disorders .
Agricultural Applications
Pesticide Development
The unique chemical structure of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has led to investigations into its use as a pesticide. The pyrazole derivatives have shown effectiveness against various agricultural pests. Research indicates that these compounds can disrupt the nervous systems of insects or inhibit essential metabolic pathways, providing a basis for developing new classes of environmentally friendly pesticides .
Material Science
Photophysical Properties
Recent studies have highlighted the potential of triazolo-pyrazine compounds in material science due to their photophysical properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and solar cells. Their ability to absorb light efficiently and convert it into energy makes them suitable for applications in renewable energy technologies .
Case Study 1: Anticancer Activity
A study published in Frontiers in Chemistry explored a series of synthesized triazolo-pyrazine derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced cytotoxic effects while minimizing toxicity to normal cells .
Case Study 2: Pesticide Efficacy
Research conducted by agricultural scientists tested the efficacy of triazolo-pyrazine-based pesticides on common agricultural pests. The results demonstrated a marked reduction in pest populations compared to traditional pesticides, highlighting the potential for these compounds to serve as safer alternatives in pest management strategies .
Summary Table of Applications
| Application Area | Specific Use | Findings/Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Enzyme inhibitors | Enhanced binding affinity to key metabolic enzymes | |
| Agricultural Science | Pesticides | Effective against pests with lower environmental impact |
| Material Science | OLEDs and solar cells | Promising photophysical properties for energy applications |
Q & A
Basic Synthesis Methods
Q: What are the established synthetic routes for N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide , and what key intermediates are involved? A: The synthesis typically involves:
- Step 1: Activation of the pyrazole-4-carboxylic acid using carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour to form the reactive acyl imidazole intermediate .
- Step 2: Condensation with a pyrrolidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine derivative under reflux conditions (24 hours) to form the target amide bond .
- Purification: Recrystallization from DMF/i-propanol mixtures to isolate the product. Key intermediates include hydrazinopyrazinones and acylated pyrazole precursors .
Structural Characterization
Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to verify proton environments (e.g., pyrrolidine CH2 groups at δ 2.5–3.5 ppm) and quaternary carbons in the triazolopyrazine core .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ expected at m/z ~428) .
- Infrared (IR) Spectroscopy: Detection of amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
Advanced Reaction Optimization
Q: How can researchers optimize reaction yields when synthesizing hygroscopic intermediates in this compound’s pathway? A:
- Moisture Control: Use anhydrous solvents (e.g., DMF stored over molecular sieves) and inert atmospheres (N2/Ar) to prevent hydrolysis of intermediates like acyl imidazoles .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) to accelerate cyclization steps, as shown in analogous triazolopyrazine syntheses .
- Reaction Monitoring: Employ TLC or in-situ IR to track intermediate formation and minimize side reactions (e.g., over-alkylation) .
Biological Activity Profiling
Q: How should researchers design assays to evaluate this compound’s potential therapeutic activity? A:
- In Vitro Models: Prioritize kinase inhibition assays (e.g., JAK2 or Aurora kinases) due to structural similarity to triazolopyrazine-based inhibitors .
- Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability, leveraging the pyrrolidine moiety’s solubility .
- SAR Analysis: Synthesize analogs with modified pyrazole methyl groups or triazole substituents to map pharmacophore requirements .
Data Contradiction Analysis
Q: How can conflicting solubility data from different studies be resolved? A:
- Solvent Screening: Compare solubility in polar aprotic solvents (DMF, DMSO) vs. alcohols (i-propanol), noting discrepancies due to crystallinity vs. amorphous forms .
- Thermodynamic Analysis: Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility profiles .
- pH-Dependent Studies: Test solubility at physiological pH (7.4) vs. acidic conditions (e.g., pH 2.0 for gastric stability) .
Computational Modeling
Q: What computational strategies predict this compound’s interaction with biological targets? A:
- Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets, focusing on hydrogen bonds between the carboxamide and conserved residues (e.g., Glu97 in 14-α-demethylase) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the triazolopyrazine-pyrrolidine hinge region in aqueous environments .
- ADMET Prediction: Tools like SwissADME to estimate logP (~2.8) and blood-brain barrier penetration .
Stability and Storage
Q: What are the best practices for storing this compound to ensure long-term stability? A:
- Desiccated Conditions: Store at −20°C under argon in amber vials with silica gel to prevent photodegradation and moisture uptake .
- Lyophilization: For aqueous stock solutions, lyophilize and reconstitute in DMSO to avoid hydrolysis of the carboxamide group .
Byproduct Management
Q: How can researchers mitigate byproducts during large-scale synthesis? A:
- Chromatography: Use flash chromatography (SiO2, ethyl acetate/hexane gradients) to separate unreacted hydrazinopyrazinones .
- Tagged Intermediates: Introduce fluorous tags or solid-phase supports to simplify purification of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
